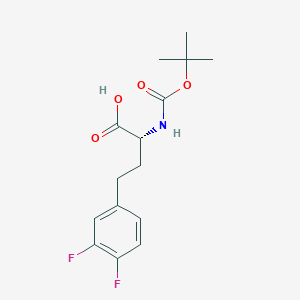

Boc-3,4-difluoro-D-homophenylalanine

Description

Significance of Unnatural Amino Acids as Modulators of Biological Systems

Unnatural amino acids are amino acid analogs that are not found among the 20 proteinogenic amino acids. Their incorporation into peptides and proteins can introduce novel chemical functionalities, steric constraints, and metabolic stability, thereby enabling the fine-tuning of biological activity. nih.gov The ability to move beyond the canonical set of amino acids opens up vast possibilities for designing molecules with enhanced therapeutic potential, improved pharmacokinetic profiles, and unique mechanistic insights.

The introduction of UAAs can confer resistance to proteolytic degradation, a common challenge in the development of peptide-based drugs. Furthermore, the unique side chains of UAAs can establish new interactions with biological targets, leading to increased binding affinity and selectivity. chemimpex.com The strategic use of UAAs is a cornerstone of modern drug discovery and protein engineering, allowing scientists to create molecules with precisely controlled properties.

The β-Homophenylalanine Scaffold: Structural and Functional Implications in Drug Design

Boc-3,4-difluoro-D-homophenylalanine belongs to the class of β-amino acids, which possess an additional carbon atom in their backbone compared to their α-amino acid counterparts. This extension has profound implications for the conformational properties of peptides, often leading to the formation of stable secondary structures such as helices and turns. The β-homophenylalanine scaffold, in particular, has been a subject of interest in medicinal chemistry due to its ability to mimic the structure of phenylalanine while offering increased metabolic stability.

A notable application of the β-homophenylalanine scaffold is in the development of dipeptidyl peptidase IV (DPP-4) inhibitors for the treatment of type 2 diabetes. doi.orgnih.gov DPP-4 is a serine protease that inactivates incretin (B1656795) hormones like GLP-1, which are responsible for stimulating insulin (B600854) secretion. wikipedia.org Inhibitors based on the β-homophenylalanine scaffold have shown significant promise in blocking DPP-4 activity, thereby prolonging the action of GLP-1 and improving glycemic control. doi.orgnih.gov The D-configuration of the amino acid can also influence its interaction with enzymes and receptors. nih.gov

Extensive structure-activity relationship (SAR) studies on β-homophenylalanine derivatives have revealed that modifications to the phenyl ring can significantly impact their inhibitory potency. For instance, the introduction of fluorine atoms has been shown to be a crucial factor in enhancing the efficacy of these inhibitors. doi.orgnih.gov

Below is a data table showcasing the DPP-4 inhibitory activity of various β-homophenylalanine derivatives, highlighting the impact of different substituents on the phenyl ring.

| Compound | Substitution on Phenyl Ring | DPP-4 IC50 (nM) |

| 22a | H | 2300 |

| 22d | 4-F | 1100 |

| 22q | 2,5-diF | 270 |

| 22t | 2,4,5-triF | 119 |

Data sourced from Xu, et al. (2004). Bioorganic & Medicinal Chemistry Letters. doi.orgnih.gov

Strategic Fluorination in Amino Acid Derivatives for Enhanced Biological Activity

The introduction of fluorine atoms into organic molecules is a widely employed strategy in drug design to modulate their physicochemical and biological properties. Fluorine is the most electronegative element, and its small size allows it to replace hydrogen without significant steric hindrance. The strong carbon-fluorine bond enhances metabolic stability by blocking sites susceptible to oxidative metabolism. chemimpex.com

In the context of amino acid derivatives, fluorination of the aromatic ring can influence pKa, lipophilicity, and binding interactions. The electron-withdrawing nature of fluorine can alter the electronic properties of the phenyl ring, potentially leading to stronger interactions with the target protein through electrostatic or hydrophobic forces. chemimpex.com Research on various fluorinated amino acids has demonstrated their ability to improve the pharmacological profile of peptides and small molecules. chemimpex.com

The difluoro substitution pattern in this compound is expected to confer several advantages. The fluorine atoms can enhance the compound's metabolic stability and modulate its binding affinity to target proteins, making it a valuable building block for the synthesis of novel therapeutic agents. chemimpex.com

Overview of Research Trajectories and Academic Contributions of this compound

While specific academic publications focusing exclusively on this compound are not widely available in the public domain, its value can be inferred from the extensive research on related compounds and the general principles of medicinal chemistry. Chemical suppliers list this compound as a building block for peptide synthesis and drug development, indicating its utility in research and development. chemimpex.comchemimpex.com

The research trajectory for a compound like this compound would typically involve its incorporation into peptide sequences to create novel inhibitors or modulators of biological targets. Based on the known applications of the β-homophenylalanine scaffold, it is plausible that this compound is being investigated for its potential as a DPP-4 inhibitor or in the development of other peptidomimetics. nih.govdoi.orgnih.gov The combination of the D-configuration, the β-homo structure, and the difluoro substitution makes it a unique and promising tool for probing protein-ligand interactions and for the development of metabolically stable peptide-based therapeutics. Further research and publication of studies utilizing this specific compound will be necessary to fully elucidate its academic and industrial contributions.

Structure

3D Structure

Properties

IUPAC Name |

(2R)-4-(3,4-difluorophenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19F2NO4/c1-15(2,3)22-14(21)18-12(13(19)20)7-5-9-4-6-10(16)11(17)8-9/h4,6,8,12H,5,7H2,1-3H3,(H,18,21)(H,19,20)/t12-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XYJGGWJIBUIBMY-GFCCVEGCSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CCC1=CC(=C(C=C1)F)F)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@H](CCC1=CC(=C(C=C1)F)F)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19F2NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

315.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for Boc 3,4 Difluoro D Homophenylalanine

Stereoselective Synthesis of D-Homophenylalanine Derivatives

The precise control of stereochemistry at the α-carbon is paramount in the synthesis of D-homophenylalanine derivatives to ensure the desired biological activity. Both chiral resolution of racemic mixtures and direct asymmetric synthesis are viable pathways to obtain the enantiopure D-isomer.

Chiral Resolution Techniques for Enantiopure Precursors

Classical resolution remains a robust and widely practiced method for obtaining enantiomerically pure compounds. nih.gov This approach involves the separation of a racemic mixture into its constituent enantiomers. For homophenylalanine, this can be achieved by forming diastereomeric salts with a chiral resolving agent.

The process typically involves the reaction of racemic homophenylalanine with an enantiomerically pure acid or base, such as tartaric acid derivatives or chiral amines, to form a pair of diastereomeric salts. mdpi.com These salts exhibit different physical properties, most notably solubility, which allows for their separation by fractional crystallization. mdpi.comnih.gov Once a diastereomerically pure salt is isolated, the chiral auxiliary is removed to yield the desired enantiopure homophenylalanine.

An alternative to classical resolution is chromatographic separation using a chiral stationary phase (CSP). core.ac.ukresearchgate.net High-performance liquid chromatography (HPLC) with a suitable CSP can effectively resolve racemic mixtures of homophenylalanine derivatives, providing access to the pure D-enantiomer. core.ac.uk While effective, this method can be costly and time-consuming for large-scale preparations. nih.gov

Table 1: Comparison of Chiral Resolution Techniques

| Technique | Principle | Advantages | Disadvantages |

| Diastereomeric Salt Crystallization | Formation and separation of diastereomeric salts based on differential solubility. | Well-established, cost-effective for large scale. nih.gov | Laborious, relies on unpredictable solubility differences, loss of at least 50% of material. mdpi.com |

| Chiral Chromatography (HPLC) | Differential interaction of enantiomers with a chiral stationary phase. | High purity, applicable to a wide range of compounds. core.ac.ukresearchgate.net | Expensive, lower throughput for preparative scale. nih.gov |

Asymmetric Synthesis Approaches for Boc-3,4-difluoro-D-homophenylalanine

Asymmetric synthesis offers a more elegant and atom-economical approach by directly creating the desired stereocenter. A prominent strategy for the asymmetric synthesis of homophenylalanine derivatives is the Friedel-Crafts reaction. nih.govbeilstein-journals.org This method can be adapted to produce the 3,4-difluorinated analogue.

One such approach involves the reaction of an enantiopure aspartic acid derivative, which serves as a chiral building block, with 1,2-difluorobenzene (B135520) in the presence of a strong acid catalyst like trifluoromethanesulfonic acid. nih.govbeilstein-journals.org The stereochemistry of the starting aspartic acid dictates the configuration of the resulting homophenylalanine skeleton. Subsequent manipulation of the functional groups, including protection of the amine with a Boc group, yields the target molecule.

Another powerful method is the enantioselective conjugate addition of an amine source to a suitable α,β-unsaturated ester. For instance, a copper-catalyzed hydroamination of a cinnamate (B1238496) derivative can provide enantioenriched β-amino acid derivatives. organic-chemistry.org By selecting the appropriate chiral ligand, the reaction can be directed to yield the desired D-enantiomer.

Fluorination Strategies in β-Homophenylalanine Synthesis

The introduction of fluorine atoms into the phenyl ring of homophenylalanine significantly influences the molecule's properties, including its lipophilicity, metabolic stability, and binding affinity to biological targets. organic-chemistry.orgresearchgate.net The regioselective introduction of two fluorine atoms at the 3- and 4-positions of the aromatic ring is a key synthetic step.

Regioselective Difluorination Methods

The most direct approach to obtaining the 3,4-difluoro substitution pattern is to start with a commercially available difluorinated building block, such as 1,2-difluorobenzene, and construct the homophenylalanine side chain onto it, for example, via a Friedel-Crafts reaction as previously mentioned. nih.govnih.govguidechem.com

Alternatively, direct fluorination of a pre-formed homophenylalanine derivative can be considered, although achieving the desired regioselectivity can be challenging. Electrophilic fluorinating agents like N-fluorobenzenesulfonimide (NFSI) have been used for the regioselective C-H bond fluorination of aromatic compounds, often directed by a coordinating group on the substrate. researchgate.net

Impact of Fluorine Introduction on Synthetic Pathways

The presence of fluorine atoms can significantly impact the reactivity of the molecule and thus the synthetic strategy. The strong electron-withdrawing nature of fluorine deactivates the aromatic ring, making electrophilic aromatic substitution reactions, such as the Friedel-Crafts acylation, more challenging and often requiring harsher reaction conditions. nih.gov

Conversely, the carbon-fluorine bond is exceptionally strong, rendering the fluorinated ring stable to many reaction conditions. researchgate.net This stability allows for a wide range of subsequent chemical transformations to be performed on other parts of the molecule without affecting the fluorinated aromatic ring.

Protecting Group Chemistry: Role of the tert-Butyloxycarbonyl (Boc) Group in Synthesis

The tert-butyloxycarbonyl (Boc) group is a widely used amine protecting group in peptide synthesis and the synthesis of amino acid derivatives. chemimpex.com Its popularity stems from its ease of introduction, stability under a variety of reaction conditions, and facile removal under mild acidic conditions. nih.gov

In the synthesis of this compound, the Boc group is typically introduced by reacting the free amine of 3,4-difluoro-D-homophenylalanine with di-tert-butyl dicarbonate (B1257347) (Boc₂O) in the presence of a base. nih.gov This reaction is generally high-yielding and clean.

The Boc group serves several crucial functions during the synthesis:

Prevents unwanted side reactions: It deactivates the nucleophilicity of the amine group, preventing it from participating in undesired reactions during subsequent synthetic steps, such as esterification or coupling reactions.

Enhances solubility: The lipophilic nature of the Boc group often improves the solubility of the amino acid derivative in organic solvents, facilitating purification by chromatography.

Facilitates peptide synthesis: In solid-phase peptide synthesis (SPPS), the Boc group protects the α-amine of the amino acid while its carboxyl group is coupled to the growing peptide chain. The Boc group is then selectively removed with a mild acid, such as trifluoroacetic acid (TFA), to allow for the next coupling step.

Chemoenzymatic and Enzymatic Resolution in the Synthesis of Fluorinated Amino Acids

Chemoenzymatic and enzymatic methods offer a powerful and highly selective approach for the synthesis of chiral fluorinated amino acids. These biocatalytic strategies often provide high enantioselectivity under mild reaction conditions, making them attractive alternatives to traditional chemical resolutions. Enzymes, particularly lipases, are widely employed for the kinetic resolution of racemic mixtures of amino acid precursors.

Lipases (EC 3.1.1.3) are a class of hydrolases that can catalyze both the hydrolysis of esters in aqueous environments and the formation of esters (acylation) in non-aqueous media. This dual reactivity is exploited in the kinetic resolution of racemic amino acids and their derivatives. In a kinetic resolution process, the enzyme selectively catalyzes the reaction of one enantiomer from a racemic mixture, leaving the other enantiomer unreacted. This allows for the separation of the two enantiomers.

For the preparation of this compound, a lipase-catalyzed kinetic resolution can be envisioned starting from a racemic mixture of Boc-3,4-difluoro-homophenylalanine. The process can proceed through either enantioselective acylation of the amino group or enantioselective hydrolysis (deacylation) of a corresponding ester derivative.

Enantioselective Acylation:

In this approach, a racemic mixture of Boc-3,4-difluoro-homophenylalanine is subjected to acylation in the presence of a lipase (B570770) and an acyl donor. The lipase will selectively acylate the L-enantiomer, leaving the desired D-enantiomer unreacted. The resulting N-acyl-Boc-3,4-difluoro-L-homophenylalanine can then be separated from the unreacted this compound.

Enantioselective Deacylation (Hydrolysis):

Alternatively, a racemic mixture of an ester of Boc-3,4-difluoro-homophenylalanine (e.g., the methyl or ethyl ester) can be used as the substrate. In an aqueous or biphasic system, a lipase can selectively hydrolyze the ester group of one enantiomer. For instance, if the lipase selectively hydrolyzes the L-ester, it will produce Boc-3,4-difluoro-L-homophenylalanine, leaving the unreacted this compound ethyl ester. Subsequent separation and hydrolysis of the remaining ester would yield the target this compound. Research on similar fluorinated β-amino acids has shown that lipases such as lipase from Burkholderia cepacia (formerly Pseudomonas cepasia, often designated as lipase PS) can be highly effective in such resolutions. mdpi.comnih.govresearchgate.netnih.gov

The choice of lipase, solvent, and acyl donor is critical for achieving high enantioselectivity and yield. Common lipases used for these transformations include those from Candida antarctica (CAL-A and CAL-B), Pseudomonas cepacia (lipase PS), and porcine pancreas (PPL). researchgate.net The reaction conditions, such as temperature and pH, are also optimized to maximize the enzyme's activity and selectivity.

Illustrative Research Findings:

Table 1: Lipases Commonly Used in the Resolution of Amino Acid Derivatives This table is interactive. You can sort the data by clicking on the column headers.

| Enzyme | Source Organism | Common Application |

|---|---|---|

| Lipase PS | Burkholderia cepacia | Hydrolysis of amino acid esters mdpi.comnih.govresearchgate.netnih.gov |

| CAL-B | Candida antarctica lipase B | Acylation and hydrolysis of various chiral compounds nih.gov |

| CAL-A | Candida antarctica lipase A | Acylation reactions |

| PPL | Porcine Pancreas | Hydrolysis of esters researchgate.net |

| Lipase AK | Pseudomonas fluorescens | Kinetic resolution of amino acid esters nih.gov |

| Lipase AY | Candida rugosa | Enzymatic hydrolysis researchgate.net |

Table 2: Potential Reaction Parameters for Lipase-Catalyzed Resolution This table is interactive. You can sort the data by clicking on the column headers.

| Parameter | Typical Range/Value | Significance |

|---|---|---|

| Temperature | 30-50 °C | Affects enzyme activity and stability mdpi.comnih.govresearchgate.netnih.gov |

| pH | 5.0 - 8.5 | Crucial for enzyme activity and reaction equilibrium nih.gov |

| Solvent | Organic (e.g., iPr₂O, hexane) or Biphasic | Influences enzyme selectivity and substrate solubility mdpi.comnih.govresearchgate.netnih.govnih.gov |

| Acyl Donor (for acylation) | Ethyl acetate, vinyl acetate | Provides the acyl group for the enzymatic reaction |

Integration of Boc 3,4 Difluoro D Homophenylalanine in Peptide and Peptidomimetic Design

Role as a Building Block in Solid-Phase Peptide Synthesis (SPPS)

Boc-3,4-difluoro-D-homophenylalanine serves as a valuable building block in the Boc/Bzl strategy of solid-phase peptide synthesis (SPPS). Current time information in Singapore. The tert-butyloxycarbonyl (Boc) protecting group on the N-terminus is crucial for this process, as it is stable during the coupling reactions but can be selectively and cleanly removed under acidic conditions, typically with trifluoroacetic acid (TFA). This allows for the stepwise elongation of the peptide chain on a solid support.

The general workflow for incorporating this compound into a peptide sequence via SPPS is as follows:

Deprotection: The N-terminal Boc group of the resin-bound peptide is removed using a solution of TFA in dichloromethane (B109758) (DCM).

Neutralization: The resulting trifluoroacetate (B77799) salt is neutralized with a base, such as diisopropylethylamine (DIPEA).

Coupling: The incoming this compound is activated using a coupling reagent (e.g., HBTU, HATU, or DIC/HOBt) and then added to the deprotected N-terminus of the resin-bound peptide to form a new peptide bond.

Washing: The resin is thoroughly washed to remove excess reagents and byproducts.

This cycle is repeated for each subsequent amino acid in the desired sequence. The presence of the β-amino acid structure in this compound may influence the kinetics of the coupling reaction compared to standard α-amino acids, potentially requiring optimized coupling times or reagents to ensure efficient incorporation. The D-configuration of this amino acid is particularly useful for creating peptides with increased resistance to proteolytic degradation, as proteases are typically specific for L-amino acids.

Design and Synthesis of Modified Peptides Incorporating the Chemical Compound

The incorporation of this compound into peptides is a deliberate design choice to modulate their biological and structural properties. The difluorinated phenyl ring and the β-amino acid backbone introduce significant alterations compared to a native phenylalanine residue.

Key Design Considerations:

Proteolytic Stability: The D-configuration and the β-amino acid structure synergistically enhance the peptide's resistance to enzymatic degradation, a critical factor for improving the in vivo half-life of peptide-based drugs.

Conformational Influence: The additional methylene (B1212753) group in the backbone of the β-homophenylalanine residue provides greater conformational flexibility, which can be harnessed to explore different secondary structures such as helices, sheets, and turns.

Modulation of Bioactivity: The electronic properties of the difluorinated aromatic ring can alter binding interactions with biological targets. The electron-withdrawing nature of the fluorine atoms can influence π-π stacking and cation-π interactions, potentially leading to enhanced binding affinity and selectivity.

The synthesis of these modified peptides follows standard SPPS protocols, with the final cleavage from the resin and deprotection of side-chain protecting groups typically achieved using strong acids like hydrogen fluoride (B91410) (HF) or trifluoromethanesulfonic acid (TFMSA).

Table 1: Properties Conferred by Incorporation of this compound

| Feature | Property Conferred | Rationale |

| D-Configuration | Increased proteolytic stability | Proteases are stereospecific for L-amino acids. |

| β-Homoamino Acid | Altered backbone conformation, increased proteolytic stability | Additional methylene group provides flexibility and disrupts protease recognition sites. |

| 3,4-Difluorophenyl Side Chain | Modulated binding affinity, enhanced hydrophobicity, altered electronic properties | Fluorine's electronegativity and hydrophobicity influence non-covalent interactions. |

| Boc-Protecting Group | Compatibility with Boc-SPPS | Allows for controlled, stepwise peptide synthesis. |

Development of Peptidomimetics Featuring the β-Homophenylalanine Moiety

Peptidomimetics are compounds that mimic the structure and function of peptides but have modified backbones or side chains to improve their drug-like properties. The β-homophenylalanine scaffold derived from this compound is a valuable component in the design of such peptidomimetics.

The β-amino acid structure of homophenylalanine opens up possibilities for novel backbone modifications that are not accessible with α-amino acids. The additional carbon in the backbone can be a site for further functionalization, leading to the creation of diverse peptidomimetic scaffolds. For example, the backbone can be cyclized to create conformationally constrained macrocycles, a strategy often used to improve receptor selectivity and bioavailability.

The side chain itself, the 3,4-difluorobenzyl group, can also be a point of modification. While the fluorine atoms are generally considered stable, the aromatic ring can participate in various chemical transformations to introduce other functional groups, although this is less common than using the intact fluorinated ring to modulate properties. More commonly, the inherent properties of the difluorinated ring are exploited to enhance the performance of the peptidomimetic.

Table 2: Research Findings on Fluorinated Amino Acids in Peptidomimetics

| Finding | Implication for this compound | Reference |

| Fluorination can stabilize specific secondary structures like β-sheets and turns. | The difluorophenyl group can be used to induce desired folding patterns in peptidomimetics. | |

| Fluorine substitution can enhance binding affinity through favorable intermolecular interactions. | The electron-poor difluorinated ring can participate in stronger π-π stacking interactions. | |

| β-amino acids are valuable for creating peptidomimetics with defined secondary structures. | The β-homophenylalanine backbone can serve as a scaffold for building conformationally controlled peptidomimetics. | |

| D-amino acids increase resistance to proteolysis. | Peptidomimetics containing this D-amino acid are expected to have a longer in vivo half-life. |

Exploration of the Chemical Compound in Targeted Molecular Design

Contribution to the Development of Enzyme Inhibitors

Boc-3,4-difluoro-D-homophenylalanine is particularly valued in the pharmaceutical industry for its utility in developing enzyme inhibitors. The introduction of fluorine atoms can enhance metabolic stability and binding affinity to target proteins, making it a preferred choice for medicinal chemists. nih.gov These properties are crucial in designing potent and selective inhibitors for various enzymatic targets implicated in disease.

Dipeptidyl Peptidase-4 (DPP-4) Inhibitor Research Utilizing the Chemical Compound

Dipeptidyl peptidase-4 (DPP-4) is a well-established therapeutic target for the management of type 2 diabetes mellitus. nih.gov DPP-4 inhibitors, also known as gliptins, function by prolonging the action of incretin (B1656795) hormones like glucagon-like peptide-1 (GLP-1), which in turn stimulates insulin (B600854) secretion in a glucose-dependent manner. youtube.com

Research into novel DPP-4 inhibitors has explored the use of β-homophenylalanine scaffolds. A significant study in this area involved the design and synthesis of fused β-homophenylalanine derivatives as potent DPP-4 inhibitors. nih.gov In this research, a key intermediate was synthesized from 3,4-difluorobenzaldehyde, which shares the core difluorophenyl structure with this compound. nih.gov

One of the synthesized compounds, a fused β-homophenylalanine derivative incorporating the 3,4-difluorophenyl moiety (Compound 9aa), demonstrated high potency against the DPP-4 enzyme. nih.gov The inhibitory activity of this compound was compared to that of Sitagliptin, a well-established DPP-4 inhibitor. nih.gov

Table 1: In Vitro DPP-4 Inhibitory Activity of a Fused β-Homophenylalanine Derivative

| Compound | Description | DPP-4 IC₅₀ (nM) |

|---|---|---|

| Compound 9aa | Fused β-homophenylalanine derivative with a 3,4-difluorophenyl group | 10.8 |

| Sitagliptin | Reference DPP-4 inhibitor | 18.0 |

Data sourced from a study on fused β-homophenylalanine derivatives as DPP-4 inhibitors. nih.gov

The results indicated that the derivative containing the 3,4-difluorophenyl group exhibited greater potency than Sitagliptin, highlighting the potential of this structural motif in the development of effective DPP-4 inhibitors. nih.gov Docking studies revealed that the 3,4-difluorophenyl subunit of the inhibitor occupies the hydrophobic S1 pocket of the DPP-4 enzyme, an interaction crucial for its inhibitory activity. nih.gov

Influence of Fluorine on Molecular Recognition and Receptor Binding Affinity

The introduction of fluorine atoms into a drug candidate can profoundly influence its interaction with biological targets. The unique properties of fluorine, such as its high electronegativity, small van der Waals radius, and the strength of the carbon-fluorine bond, can alter a molecule's conformation, pKa, lipophilicity, and metabolic stability.

The difluoro substitution on the phenyl ring of this compound has several implications for molecular recognition:

Electrostatic Interactions: The strong electron-withdrawing nature of the two fluorine atoms can create a dipole moment on the aromatic ring, potentially leading to favorable electrostatic or dipole-dipole interactions with polar residues in a receptor's binding pocket.

Conformational Control: Fluorine substitution can induce a conformational bias in the molecule. This is due to stereoelectronic effects, such as the gauche effect, which can stabilize specific rotamers of the side chain. By pre-organizing the molecule into a bioactive conformation, the entropic penalty of binding is reduced, which can lead to higher affinity.

Hydrogen Bonding: Although the C-F bond is not a classical hydrogen bond acceptor, weak C-F···H-X interactions (where X is an electronegative atom) can occur and contribute to binding affinity and selectivity.

Design Principles for Bioactive Compounds Incorporating this compound

The design of bioactive compounds utilizing this compound is guided by several key principles aimed at optimizing pharmacological properties:

Metabolic Stability: A primary reason for incorporating fluorinated amino acids is to block sites of metabolic oxidation. The strong carbon-fluorine bond is less susceptible to cleavage by metabolic enzymes like cytochrome P450s, which can increase the half-life of a drug. The 3- and 4-positions on the phenyl ring are common sites of aromatic hydroxylation, and their substitution with fluorine can prevent this metabolic pathway.

pKa Modulation: The electron-withdrawing fluorine atoms can lower the pKa of nearby basic functional groups, such as the β-amino group in homophenylalanine. This can alter the ionization state of the molecule at physiological pH, which in turn affects its solubility, membrane permeability, and binding interactions with the target protein.

Conformational Restriction: As a β-amino acid, homophenylalanine derivatives can adopt different folded structures (β-turns, helices) in peptides compared to α-amino acids. The fluorine substituents can further influence these conformational preferences, allowing for the design of peptidomimetics with specific secondary structures to mimic or block protein-protein interactions.

Scaffold for Further Elaboration: The Boc-protected amine and the carboxylic acid functionalities of this compound provide convenient handles for synthetic elaboration. The Boc group is a standard protecting group in peptide synthesis that can be selectively removed to allow for the formation of peptide bonds or other linkages. This allows for the systematic construction of more complex molecules, such as the fused heterocyclic systems seen in some DPP-4 inhibitors. nih.gov

Structure-Activity Relationship (SAR) Studies of Fluorinated β-Homophenylalanine Analogues

Structure-activity relationship (SAR) studies are essential for understanding how chemical structure relates to biological activity and for optimizing lead compounds into clinical candidates. For fluorinated β-homophenylalanine analogues in the context of DPP-4 inhibition, several key structural features have been investigated.

The core β-amino acid structure is crucial, as the β-amino group is known to form key hydrogen bonding interactions with the side chains of glutamate (B1630785) (Glu205 and Glu206) residues in the active site of DPP-4. nih.gov The phenyl ring of the homophenylalanine moiety typically occupies the hydrophobic S1 pocket of the enzyme. nih.gov

SAR studies on DPP-4 inhibitors have shown that substitutions on this phenyl ring can significantly impact potency:

Comparison with Other Halogens: In one study of pyrazole-based thiosemicarbazones, a compound with a bromo-substituent on the benzylidene ring was found to be a more potent DPP-4 inhibitor than the reference drug Sitagliptin. nih.gov This suggests that while fluorine has unique properties, other halogens can also be used to enhance activity, likely through different types of interactions within the binding pocket.

Fused Ring Systems: The potency of β-homophenylalanine-based inhibitors can be significantly enhanced by fusing the β-amino acid moiety with a heterocyclic ring system. The previously mentioned fused β-homophenylalanine derivative (Compound 9aa) with a 3,4-difluorophenyl group showed an IC₅₀ of 10.8 nM, demonstrating that this combination of a fluorinated phenyl ring and a rigid, fused scaffold can lead to highly potent inhibitors. nih.gov

These findings underscore that while the 3,4-difluoro substitution pattern on a homophenylalanine scaffold is a promising feature for DPP-4 inhibition, its ultimate effect on activity is intricately linked to the other structural elements of the inhibitor.

Biochemical and Biophysical Investigations of Interactions Involving Boc 3,4 Difluoro D Homophenylalanine Derivatives

Studies on Protein-Peptide Interactions and Ligand Binding

The introduction of Boc-3,4-difluoro-D-homophenylalanine into peptide sequences has been investigated as a means to modulate and improve their binding affinity and specificity for various protein targets. The electronic and steric properties of the difluorophenyl moiety can lead to enhanced interactions within the binding pockets of proteins, including those involved in critical disease pathways.

One of the key areas of investigation has been the development of inhibitors for protein-protein interactions (PPIs) that are often characterized by large and shallow binding surfaces. The design of potent peptide-based inhibitors for such targets is challenging. Research in this area has explored the use of fluorinated phenylalanine analogs to improve binding. For instance, in the context of the Grb2-SH2 domain, a critical node in oncogenic signaling pathways, the introduction of non-natural amino acids has been a key strategy. While direct binding data for peptides containing precisely this compound is not extensively documented in publicly available literature, studies on similar analogs provide strong rationale. For example, the development of non-phosphate-containing ligands for the Grb2 SH2 domain has demonstrated that modifications of the phenylalanine ring can lead to potent inhibitors. nih.gov The difluoro substitution on the phenyl ring can alter the electronic distribution and hydrophobicity, potentially leading to more favorable interactions with the protein surface.

Another significant target for which inhibitors have been developed is the β-secretase 1 (BACE1), an enzyme implicated in Alzheimer's disease. Peptidomimetic inhibitors of BACE1 have been a major focus of research. The incorporation of fluorinated amino acids into these inhibitors can enhance their potency and pharmacokinetic properties. The rationale is that the fluorine atoms can form favorable interactions with the enzyme's active site and also block metabolic degradation.

| Compound/Peptide | Target | Binding Affinity (IC₅₀/Kᵢ) |

|---|---|---|

| Ac-pYVNV-NH₂ | Grb2-SH2 | 1.5 µM |

| PSpYVNVQN | Grb2-SH2 | Not specified |

Enzymatic Substrate Recognition and Elucidation of Catalytic Mechanisms

The modification of peptide substrates with non-natural amino acids like this compound can significantly influence their recognition and processing by enzymes. This has been utilized both to probe enzyme active sites and to develop enzyme inhibitors that are resistant to cleavage.

The D-configuration of the amino acid and the extended homophenylalanine structure inherently confer resistance to many common proteases, which typically recognize L-amino acids. The addition of the difluoro-phenyl group further alters the substrate profile. While specific kinetic data for the enzymatic processing of peptides containing this compound is sparse in the available literature, the principles of enzymatic kinetic resolution of related compounds provide insight. For example, lipases have been used for the kinetic resolution of various aromatic derivatives, demonstrating the ability of enzymes to discriminate between stereoisomers and analogs with different substitutions.

In the context of enzyme inhibition, the incorporation of this amino acid into a peptide sequence designed to target a specific protease could lead to a potent and stable inhibitor. The difluorinated ring can occupy hydrophobic pockets in the enzyme's active site, while the D-homophenylalanine backbone disrupts the canonical peptide geometry required for catalysis.

Table 2: Representative Data from Enzymatic Resolution Studies (Note: This table is based on general findings in the field of enzymatic resolution of amino acid derivatives, as specific data for this compound was not available.)

| Enzyme | Substrate Type | Key Finding |

|---|---|---|

| Lipase (B570770) | Racemic esters of aryl alkanoic acids | High enantioselectivity in hydrolysis |

Modulation of Biological Target Function by Incorporated Derivatives

The ultimate goal of incorporating modified amino acids like this compound into peptides is to modulate the function of a biological target in a therapeutically beneficial way. This can manifest as inhibition of an enzyme, antagonism of a receptor, or disruption of a protein-protein interaction.

The conformational constraints imposed by the difluorinated homophenylalanine residue can be a key determinant of biological activity. Conformational analysis of peptides containing constrained phenylalanine analogs has shown that such modifications can induce specific secondary structures, such as β-turns or helical folds. nih.gov These well-defined conformations can lead to higher affinity and selectivity for the target protein. For instance, inducing a specific turn in a peptide designed to mimic a protein loop involved in a PPI can significantly enhance its inhibitory activity.

While specific examples of the modulation of biological targets by peptides containing this compound are not detailed in the currently available literature, the strategy has been successfully applied with other modified amino acids. For example, in the context of G-protein coupled receptors (GPCRs), the introduction of non-natural amino acids into peptide ligands has been shown to alter their signaling bias, leading to the preferential activation of certain downstream pathways over others. nih.gov This level of control over signal transduction is highly desirable in drug development.

Stereochemical and Conformational Determinants in the Chemical Compound S Research

Absolute Stereochemistry and Enantiomeric Purity in Synthetic Strategy and Application

The precise control of the D-configuration at the α-carbon and the subsequent stereocenters is crucial for the application of Boc-3,4-difluoro-D-homophenylalanine in creating stereochemically defined peptides and peptidomimetics. While specific synthetic routes for this exact compound are not detailed in public literature, general methodologies for the enantioselective synthesis of fluorinated β-amino acids provide a likely framework. These strategies often involve asymmetric hydrogenation of prochiral enamides or the use of chiral auxiliaries to direct the stereochemical outcome of key bond-forming reactions.

The enantiomeric purity of the final compound is a critical parameter, as different enantiomers of a bioactive molecule can exhibit vastly different pharmacological profiles. Standard analytical techniques for determining enantiomeric excess (ee) include chiral High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy using chiral solvating or derivatizing agents. While a specific protocol for this compound is not published, these established methods would be the conventional approach to ensure the high enantiomeric purity required for its use in pharmaceutical research.

Conformational Analysis of Peptides and Peptidomimetics Containing this compound

The introduction of the 3,4-difluoro-homophenylalanine residue into a peptide sequence is expected to impose significant conformational constraints due to the steric bulk and electronic properties of the difluorinated phenyl ring. However, specific conformational studies on peptides containing this particular amino acid are not available in the public domain.

Impact of Fluorination on Peptide Folding and Secondary Structures

Generally, the incorporation of fluorinated amino acids can influence peptide folding and the stability of secondary structures such as α-helices and β-sheets. The strong C-F bond and the high electronegativity of fluorine can alter the electronic distribution of the aromatic side chain, potentially influencing intramolecular and intermolecular interactions that govern peptide conformation. The specific impact of the 3,4-difluoro substitution pattern on the conformational preferences of a peptide backbone remains a subject for empirical investigation.

Computational and Spectroscopic Approaches to Conformational Studies

Computational methods, such as molecular dynamics simulations and quantum mechanical calculations, can complement experimental data by providing insights into the conformational landscape and the energetic preferences of different folded states. While these are standard techniques in peptide research, their specific application to peptides containing this compound has not been reported in accessible literature.

Diastereoselective Synthesis and Its Implications for Biological Activity

The synthesis of this compound, which contains multiple chiral centers, necessitates diastereoselective control to isolate the desired stereoisomer. General strategies for the diastereoselective synthesis of β-amino acids include the reduction of β-keto esters or the addition of nucleophiles to chiral imines. The choice of reagents and reaction conditions is critical for achieving high diastereoselectivity.

The different diastereomers of a biologically active compound can have distinct binding affinities for their targets and, consequently, different biological activities. The spatial arrangement of the difluorophenyl group and the amino and carboxyl functionalities will dictate how the molecule interacts with its biological receptor. While it is a fundamental principle in medicinal chemistry that stereochemistry profoundly impacts bioactivity, there is no publicly available data on the comparative biological evaluation of the diastereomers of this compound. Such studies would be essential to fully characterize its potential as a component of therapeutic peptides.

Emerging Research Avenues and Prospects for Boc 3,4 Difluoro D Homophenylalanine

Advancements in Automated Synthesis and Library Generation for High-Throughput Screening

The demand for large, diverse collections of chemical compounds for screening has driven significant advancements in automated synthesis. Boc-3,4-difluoro-D-homophenylalanine is an ideal candidate for inclusion in these high-throughput workflows. Automated peptide synthesizers, which have become essential tools in peptide research, can readily incorporate such non-natural amino acids to generate extensive peptide libraries. nih.govcreative-peptides.com The process of automated solid-phase peptide synthesis (SPPS) allows for the precise and efficient creation of peptides with exact amino acid sequences, minimizing human error and improving consistency. creative-peptides.com

The generation of peptide libraries is a powerful tool for drug discovery, epitope mapping, and the development of biological assays. biosyn.com By systematically incorporating this compound into peptide sequences, researchers can create libraries to screen for enhanced biological activity, improved stability, and novel protein-protein interaction inhibitors. biosyn.comnih.gov The use of technologies like parallel and combinatorial synthesis, such as the "tea-bag" or split-and-pool methods, enables the production of millions of unique peptides in a relatively short time. nih.gov More recent innovations in flow-based synthesis platforms further accelerate this process, allowing for the rapid generation of hyperdiverse libraries for screening. chemrxiv.orgnih.gov

Table 1: Illustrative High-Throughput Screening (HTS) Library Design Incorporating this compound

| Library Type | Scaffold/Core Sequence | Variable Position(s) | Diversity Element | Potential Application |

| Peptide Library | Ac-X-Y-Z-[D-hPhe(3,4-F₂)] -A-B-C-NH₂ | X, Y, Z, A, B, C | Natural & Unnatural Amino Acids | Screening for protease inhibitors, receptor antagonists |

| Peptidomimetic Library | Cyclic-[[D-hPhe(3,4-F₂)] -Gly-X-Y-Z] | X, Y, Z | Varied linker chemistries and amino acids | Discovery of cell-penetrating peptides, enzyme modulators |

| Small Molecule Library | R₁-CO-NH-CH(CH₂-Ar)-CO-R₂ | Ar (Aryl group) | 3,4-difluorobenzyl (from the title compound) | Lead discovery for various therapeutic targets |

This table is illustrative and provides examples of how the compound could be used in library design. D-hPhe(3,4-F₂) represents the deprotected 3,4-difluoro-D-homophenylalanine residue.

Potential as a Chemical Probe for Investigating Biological Systems and Pathways

A chemical probe is a small molecule used to study and manipulate biological systems, ideally by modulating a specific biological target with high potency and selectivity. febs.orgwikipedia.org The structural features of this compound make its derivatives excellent candidates for development as chemical probes. The incorporation of fluorine can modulate bioavailability and metabolic stability, while the D-amino acid structure confers resistance to degradation by endogenous proteases. nih.govnih.gov This enhanced stability is crucial for probes used in complex biological systems like living cells or organisms. febs.org

Derivatives of this amino acid could be used to investigate complex biological processes where genetic methods are limited. febs.orgyoutube.com For example, a peptide containing 3,4-difluoro-D-homophenylalanine could be designed to inhibit a specific enzyme, allowing researchers to study the downstream effects of that inhibition in a time- and concentration-dependent manner. febs.org Furthermore, the fluorine atoms can serve as a powerful analytical handle for ¹⁹F NMR spectroscopy, a technique used to study protein-ligand interactions and protein structure without the background noise of ¹H NMR. nih.gov

High-quality chemical probes are needed for a large portion of the human proteome to validate new drug targets. febs.orgchemicalprobes.org The development of probes from unique building blocks like this compound is supported by initiatives and resources such as the Chemical Probes Portal, which provides guidance on selecting and using these critical research tools. chemicalprobes.org

Integration into Advanced Drug Discovery Platforms for Preclinical Exploration

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes and purification strategies for Boc-3,4-difluoro-D-homophenylalanine?

- Answer : The synthesis typically involves introducing the Boc (tert-butoxycarbonyl) group to the amine of 3,4-difluoro-D-homophenylalanine. Solid-phase peptide synthesis (SPPS) or solution-phase methods are employed, with SPPS offering better control for iterative peptide assembly . Fluorinated aromatic rings require careful handling due to potential side reactions. Purification often involves reverse-phase HPLC or recrystallization using solvents like ethyl acetate/hexane. Key parameters include monitoring reaction progress via TLC (Rf ~0.3 in 1:1 EtOAc/hexane) and confirming purity (>98%) by LC-MS .

Q. How is this compound structurally characterized?

- Answer : Characterization relies on:

- NMR : ¹⁹F NMR (δ -115 to -120 ppm for ortho/meta-F; coupling constants J ~20 Hz) and ¹H NMR (α-proton at δ 4.2–4.5 ppm, split due to fluorine coupling) .

- Mass Spectrometry : ESI-MS (m/z 330.3 [M+H]⁺) .

- Elemental Analysis : Confirms C, H, N, F content (e.g., C15H19F2NO4 requires C 54.70%, H 5.78%) .

Q. What is the role of the Boc group in peptide synthesis using this compound?

- Answer : The Boc group protects the α-amine during peptide elongation, enabling sequential deprotection with trifluoroacetic acid (TFA) while leaving side-chain functional groups intact. This is critical for SPPS, where acid-labile resins (e.g., Wang resin) are used. The Boc group’s stability under basic conditions allows orthogonal protection strategies with Fmoc groups .

Advanced Research Questions

Q. How does the fluorine substitution impact stability and reactivity in aqueous and acidic conditions?

- Answer : Fluorine’s electron-withdrawing effect increases the compound’s resistance to enzymatic degradation but may reduce solubility in aqueous buffers. Under acidic conditions (pH < 2), partial deprotection of the Boc group can occur, necessitating optimized deprotection times (e.g., 30 min in 50% TFA/DCM) to minimize side reactions . Stability studies using HPLC at 37°C show <5% degradation over 24 hours in pH 7.4 buffer .

Q. What strategies mitigate steric hindrance during coupling reactions with bulky amino acids?

- Answer : Fluorine atoms and the homophenylalanine side chain introduce steric bulk, reducing coupling efficiency. Strategies include:

- Using coupling agents like HATU/HOAt (instead of HOBt/DIC) to enhance activation .

- Microwave-assisted synthesis (50°C, 20W) improves reaction kinetics .

- Pre-activating the carboxylate for 10 minutes before resin addition.

Q. How can chiral purity be rigorously assessed for this compound?

- Answer : Chiral HPLC (Chirobiotic T column, 4.6 × 250 mm) with a 70:30 hexane/isopropanol mobile phase resolves enantiomers (retention time: 12.3 min for D-isomer). Optical rotation ([α]D²⁵ = +15.6° in MeOH) further confirms configuration .

Q. How to resolve contradictions in reported coupling efficiencies with this substrate?

- Answer : Discrepancies often arise from fluorine’s electronic effects (e.g., reduced nucleophilicity of the amine) or solvent polarity. Systematic studies show:

- Coupling efficiency drops from 95% (non-fluorinated analogs) to 70–80% for this compound in DMF .

- Adding 10% N-methylpyrrolidone (NMP) improves solubility and efficiency to 85% .

Methodological Considerations

- Data Contradictions : Always cross-validate results using orthogonal techniques (e.g., MALDI-TOF for mass confirmation alongside NMR).

- Synthetic Pitfalls : Avoid prolonged exposure to bases (e.g., piperidine) to prevent Boc group cleavage.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.